Ethyl 3-bromo-2-methylbenzoate
Overview
Description
Ethyl 3-bromo-2-methylbenzoate is a chemical compound with the molecular formula C10H11BrO2 . It is also known by other names such as 3-Bromo-2-methylbenzoic acid ethyl ester and Benzoic acid, 3-bromo-2-methyl-, ethyl ester .
Synthesis Analysis
The synthesis of Ethyl 3-bromo-2-methylbenzoate can be achieved through various methods. One such method involves the reaction of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate with aqueous NaOH at 0 to 50°C in a polar solvent such as methanol or THF and water . The reaction mixture is then acidified with aqueous hydrochloric acid, and the solid product is isolated .Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-2-methylbenzoate can be represented by the InChI string:InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3
. The Canonical SMILES representation is CCOC(=O)C1=C(C(=CC=C1)Br)C
. Chemical Reactions Analysis
Ethyl 3-bromo-2-methylbenzoate can participate in various chemical reactions. For instance, it has been used in the synthesis of axially chiral alkenes via a 1,3-metallate shift of alkynyl tetracoordinate boron species .Physical And Chemical Properties Analysis
Ethyl 3-bromo-2-methylbenzoate has a molecular weight of 243.10 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are both 241.99424 g/mol .Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 3-bromo-2-methylbenzoate is utilized in the synthesis of various pharmacologically active compounds and derivatives. For instance:
- It is involved in creating benzo[b]thiophen derivatives, which are transformed into amines and thiouronium salts for pharmacological studies (Chapman, Clarke, Gore, & Sharma, 1971).
- This compound plays a role in the synthesis of triazoloquinoline derivatives, which are significant in chemical research (Pokhodylo & Obushak, 2019).
- It serves as a precursor in the efficient synthesis of phenylacetic acid derivatives, key intermediates in various pharmaceutical syntheses (Salman et al., 2002).
- Ethyl 3-bromo-2-methylbenzoate is used in the production of imidazobenzothiazole and imidazothiazole derivatives, showcasing its versatility in organic synthesis (Abignente, Caprariis, Martino, & Patscot, 1987).
Solubility and Thermodynamics
The compound's solubility and thermodynamic properties are studied to understand its behavior in various solvents, crucial for its application in synthesis processes:
- Studies on solubility in different solvents help in optimizing its purification and handling in laboratory settings (Zhu et al., 2019).
- Research on the structure-property relationships in similar compounds, like halogenbenzoic acids, offers insights into the behavior of ethyl 3-bromo-2-methylbenzoate under various conditions (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).
Catalytic and Chemical Reactions
Ethyl 3-bromo-2-methylbenzoate's reactivity in various chemical reactions highlights its role in catalysis and synthesis:
- It is involved in catalyst-free P-C coupling reactions, demonstrating its potential in creating phosphinoylbenzoic acids (Jablonkai & Keglevich, 2015).
- The compound is used in synthesizing monoamine oxidase inhibitors, indicating its importance in medicinal chemistry (Misra, Dwivedi, & Parmar, 1980).
Additional Applications
Additionally, ethyl 3-bromo-2-methylbenzoate is used in various other chemical syntheses and studies:
- Its use in preparing ruthenium complexes with N-heterocyclic carbene ligands showcases its role in the development of novel catalytic materials (Mejuto et al., 2015).
- The compound aids in the synthesis of substituted phenols, illustrating its application in fine chemical synthesis (Cresp, Sargent, Elix, & Murphy, 1973).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-bromo-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZDEZLLBGJTTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-2-methylbenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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